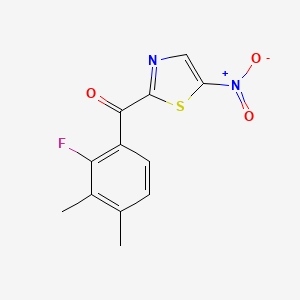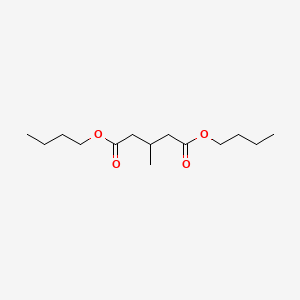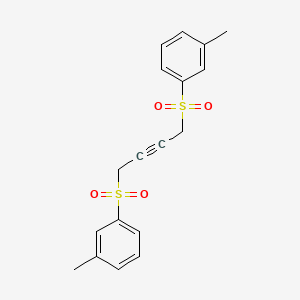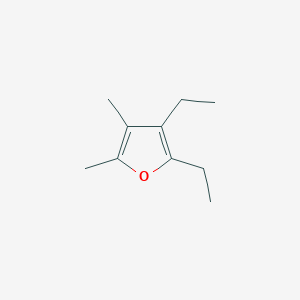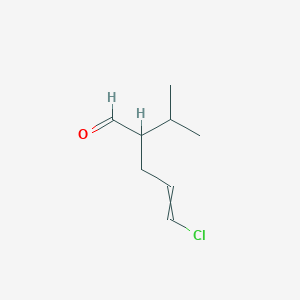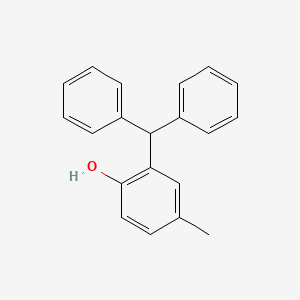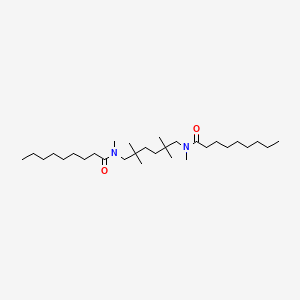
4-Methyloctadecan-4-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyloctadecan-4-OL is a chemical compound classified as a secondary alcohol It is characterized by a long carbon chain with a methyl group and a hydroxyl group attached to the fourth carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyloctadecan-4-OL typically involves the alkylation of a suitable precursor, such as 4-methyl-1-octanol, followed by oxidation and reduction steps to achieve the desired structure. The reaction conditions often include the use of strong bases and oxidizing agents to facilitate the formation of the secondary alcohol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical processes, including the use of catalytic hydrogenation and distillation techniques to purify the final product. The choice of catalysts and reaction conditions is optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyloctadecan-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products:
Oxidation: Formation of 4-methyloctadecan-4-one or 4-methyloctadecanoic acid.
Reduction: Formation of 4-methyloctadecane.
Substitution: Formation of 4-methyloctadecan-4-yl halides or amines.
Wissenschaftliche Forschungsanwendungen
4-Methyloctadecan-4-OL has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biological systems, including its effects on cell membranes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Wirkmechanismus
The mechanism of action of 4-Methyloctadecan-4-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with other molecules, influencing its reactivity and interactions. In biological systems, it may interact with cell membranes, affecting their fluidity and function. Additionally, it may modulate signaling pathways by interacting with specific receptors or enzymes.
Vergleich Mit ähnlichen Verbindungen
4-Methylheptadecan-4-OL: Similar structure but with one less carbon atom.
4-Methylhexadecan-4-OL: Similar structure but with two fewer carbon atoms.
5-Methylheptadecan-7-OL: Similar structure but with the hydroxyl group on the seventh carbon.
Uniqueness: 4-Methyloctadecan-4-OL is unique due to its specific carbon chain length and the position of the methyl and hydroxyl groups. This unique structure imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
54892-13-6 |
|---|---|
Molekularformel |
C19H40O |
Molekulargewicht |
284.5 g/mol |
IUPAC-Name |
4-methyloctadecan-4-ol |
InChI |
InChI=1S/C19H40O/c1-4-6-7-8-9-10-11-12-13-14-15-16-18-19(3,20)17-5-2/h20H,4-18H2,1-3H3 |
InChI-Schlüssel |
VMTGGTJUJCMQNI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC(C)(CCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid](/img/structure/B14645599.png)


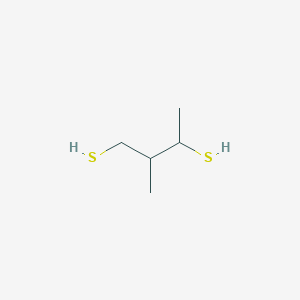
![(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B14645610.png)

